![molecular formula C6H7NO B13048278 (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-5-azatricyclo[31101,3]heptan-6-one is a unique bicyclic compound characterized by its rigid structure and nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds have a similar nitrogen-containing ring structure and are used in various applications, including pharmaceuticals and materials science.
1,2,4-Triazoles: These compounds also contain a nitrogen ring and are known for their biological activity, including antifungal and anticancer properties.
Triazolothiadiazines: These compounds combine triazole and thiadiazine rings and are studied for their potential therapeutic applications.
Uniqueness
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one is unique due to its rigid bicyclic structure, which imparts specific chemical and physical properties. This rigidity can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable scaffold for drug design and materials development.
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one |
InChI |
InChI=1S/C6H7NO/c8-5-6-1-4(6)2-7(5)3-6/h4H,1-3H2/t4-,6-/m1/s1 |
InChI Key |
AQSQLILNEZCIOI-INEUFUBQSA-N |
Isomeric SMILES |
C1[C@H]2[C@]13CN(C2)C3=O |
Canonical SMILES |
C1C2C13CN(C2)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


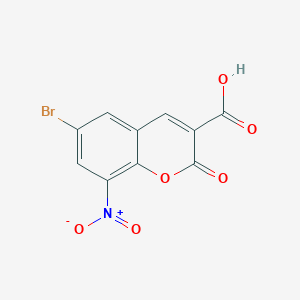
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
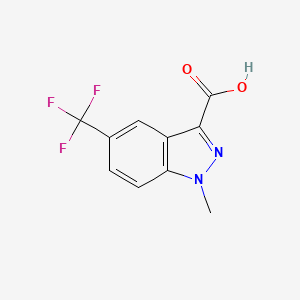
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)
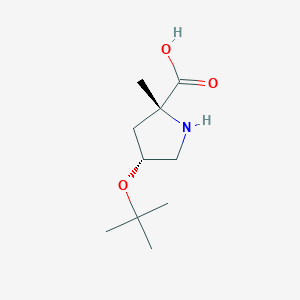
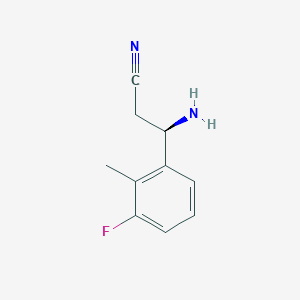
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

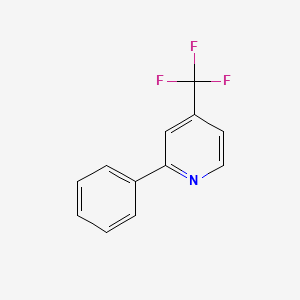
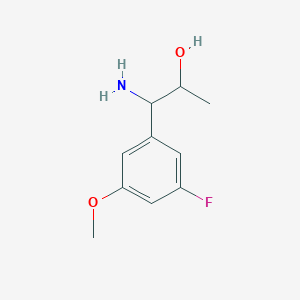

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

